molecular formula C21H22ClN5O3S B11384458 6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11384458
M. Wt: 459.9 g/mol
InChI Key: KFWLXDBUXHRVQI-UHFFFAOYSA-N
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Description

6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.

    Biology: Studied for its enzyme inhibitory properties, particularly against carbonic anhydrase and cholinesterase.

    Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines, such as:

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their broad spectrum of biological activities.

    1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Studied for their neuroprotective and anti-neuroinflammatory properties.

    1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Investigated for their anticancer and antimicrobial activities.

This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable candidate for drug development and other scientific research applications.

Properties

Molecular Formula

C21H22ClN5O3S

Molecular Weight

459.9 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22ClN5O3S/c1-4-17-24-25-21-27(17)26-18(12-9-10-15(29-2)13(22)11-12)19(31-21)20(28)23-14-7-5-6-8-16(14)30-3/h5-11,18-19,26H,4H2,1-3H3,(H,23,28)

InChI Key

KFWLXDBUXHRVQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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